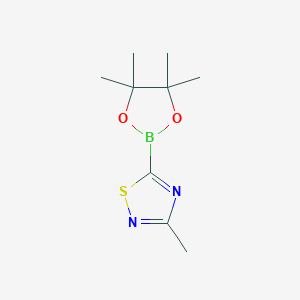
1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylphosphoryl)-2-Fluor-4-Nitrobenzol ist eine organische Verbindung, die durch das Vorhandensein einer Dimethylphosphorylgruppe, eines Fluoratoms und einer Nitrogruppe, die an einen Benzolring gebunden sind, gekennzeichnet ist.
Vorbereitungsmethoden
Die Synthese von 1-(Dimethylphosphoryl)-2-Fluor-4-Nitrobenzol beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die Nitrierung von 2-Fluorbenzol, gefolgt von der Einführung der Dimethylphosphorylgruppe. Die Reaktionsbedingungen erfordern häufig die Verwendung von starken Säuren und Basen sowie kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsverfahren können die Verwendung von Durchflussreaktoren zur Optimierung der Reaktionsbedingungen und zur Steigerung der Ausbeute beinhalten. Diese Verfahren sind so konzipiert, dass sie skalierbar und effizient sind und die großtechnische Produktion der Verbindung für verschiedene Anwendungen ermöglichen.
Analyse Chemischer Reaktionen
1-(Dimethylphosphoryl)-2-Fluor-4-Nitrobenzol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen weiter oxidiert werden, um verschiedene stickstoffhaltige Verbindungen zu bilden.
Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Das Fluoratom kann durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Wasserstoffgas, Katalysatoren wie Palladium auf Kohlenstoff und verschiedene Nucleophile. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylphosphoryl)-2-Fluor-4-Nitrobenzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Untersuchung von Enzymwechselwirkungen und als Sonde in biochemischen Assays verwendet werden.
Medizin: Es werden Forschungen betrieben, um sein Potenzial als Vorläufer für pharmazeutische Verbindungen zu erforschen.
Industrie: Es wird bei der Entwicklung von fortschrittlichen Materialien und als Bestandteil von Spezialchemikalien verwendet.
Wirkmechanismus
Der Mechanismus, durch den 1-(Dimethylphosphoryl)-2-Fluor-4-Nitrobenzol seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während die Dimethylphosphorylgruppe mit Enzymen und anderen Proteinen interagieren kann. Diese Wechselwirkungen können biochemische Pfade modulieren und zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism by which 1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylphosphoryl group can interact with enzymes and other proteins. These interactions can modulate biochemical pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 1-(Dimethylphosphoryl)-2-Fluor-4-Nitrobenzol ähneln, gehören:
2-Fluor-4-Nitrobenzol: Fehlt die Dimethylphosphorylgruppe, wodurch sie in bestimmten Reaktionen weniger vielseitig ist.
1-(Dimethylphosphoryl)-4-Nitrobenzol: Fehlt das Fluoratom, was sich auf seine Reaktivität und Anwendungen auswirkt.
1-(Dimethylphosphoryl)-2-Chlor-4-Nitrobenzol: Enthält ein Chloratom anstelle von Fluor, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
Eigenschaften
Molekularformel |
C8H9FNO3P |
|---|---|
Molekulargewicht |
217.13 g/mol |
IUPAC-Name |
1-dimethylphosphoryl-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C8H9FNO3P/c1-14(2,13)8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
InChI-Schlüssel |
KMKRMZVBKNWCFG-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=C(C=C(C=C1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





silane](/img/structure/B11762327.png)

![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
![tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B11762340.png)
![1-Oxa-7-azaspiro[4.5]decan-3-ol](/img/structure/B11762345.png)
![[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762348.png)
![N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B11762358.png)


![4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine](/img/structure/B11762390.png)

